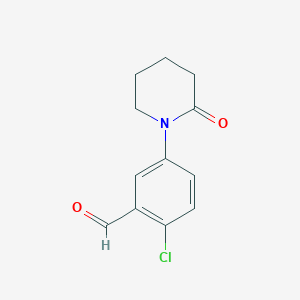

2-Chloro-5-(2-oxopiperidin-1-YL)benzaldehyde

Description

2-Chloro-5-(2-oxopiperidin-1-YL)benzaldehyde est un composé organique qui présente un noyau benzaldéhyde substitué par un groupe chloro et une partie pipéridinone.

Propriétés

Formule moléculaire |

C12H12ClNO2 |

|---|---|

Poids moléculaire |

237.68 g/mol |

Nom IUPAC |

2-chloro-5-(2-oxopiperidin-1-yl)benzaldehyde |

InChI |

InChI=1S/C12H12ClNO2/c13-11-5-4-10(7-9(11)8-15)14-6-2-1-3-12(14)16/h4-5,7-8H,1-3,6H2 |

Clé InChI |

BAXODBGUAZGPGR-UHFFFAOYSA-N |

SMILES canonique |

C1CCN(C(=O)C1)C2=CC(=C(C=C2)Cl)C=O |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de 2-Chloro-5-(2-oxopiperidin-1-YL)benzaldehyde implique généralement la réaction de 2-chloro-5-nitrobenzaldehyde avec la pipéridinone dans des conditions spécifiques. Une méthode courante consiste à réduire le groupe nitro en amine, suivie d'une cyclisation pour former le cycle pipéridinone. Les conditions de réaction font souvent appel à des agents réducteurs tels que l'hydrogène gazeux en présence d'un catalyseur au palladium.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des voies de réaction similaires mais optimisées pour des rendements et une pureté plus élevés. Cela peut inclure des réacteurs à écoulement continu et des techniques de purification avancées telles que la recristallisation et la chromatographie.

Analyse Des Réactions Chimiques

Types de réactions

2-Chloro-5-(2-oxopiperidin-1-YL)benzaldehyde subit diverses réactions chimiques, notamment :

Oxydation : Le groupe aldéhyde peut être oxydé en acide carboxylique à l'aide d'agents oxydants comme le permanganate de potassium.

Réduction : Le groupe aldéhyde peut être réduit en alcool à l'aide d'agents réducteurs tels que le borohydrure de sodium.

Substitution : Le groupe chloro peut être substitué par d'autres nucléophiles, tels que des amines ou des thiols, dans des conditions appropriées.

Réactifs et conditions courants

Oxydation : Permanganate de potassium en milieu aqueux.

Réduction : Borohydrure de sodium dans le méthanol.

Substitution : Nucléophiles comme les amines en présence d'une base telle que la triéthylamine.

Principaux produits formés

Oxydation : Acide 2-Chloro-5-(2-oxopiperidin-1-YL)benzoïque.

Réduction : Alcool 2-Chloro-5-(2-oxopiperidin-1-YL)benzylique.

Substitution : Divers dérivés benzaldéhyde substitués en fonction du nucléophile utilisé.

Applications De Recherche Scientifique

5. Mécanisme d'action

Le mécanisme d'action de 2-Chloro-5-(2-oxopiperidin-1-YL)benzaldehyde implique son interaction avec des cibles moléculaires spécifiques. Par exemple, en chimie médicinale, il peut inhiber certaines enzymes ou certains récepteurs, conduisant à ses effets biologiques. Les voies et les cibles exactes peuvent varier en fonction de l'application spécifique et des modifications apportées au composé.

Mécanisme D'action

The mechanism of action of 2-Chloro-5-(2-oxopiperidin-1-YL)benzaldehyde involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparaison Avec Des Composés Similaires

Composés similaires

2-Chloro-5-nitrobenzaldehyde : Un précurseur dans la synthèse de 2-Chloro-5-(2-oxopiperidin-1-YL)benzaldehyde.

2-Chloro-5-(piperidin-1-yl)benzaldehyde : Un composé structurellement similaire avec un groupe fonctionnel différent.

2-Chloro-5-(2-oxopyrrolidin-1-YL)benzaldehyde : Un autre analogue avec un cycle pyrrolidinone au lieu d'un cycle pipéridinone.

Unicité

2-Chloro-5-(2-oxopiperidin-1-YL)benzaldehyde est unique en raison de son motif de substitution spécifique et de la présence à la fois d'un groupe chloro et d'une partie pipéridinone. Cette combinaison confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications de recherche et industrielles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.